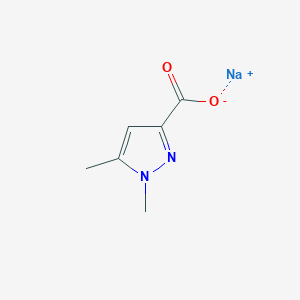

Sodium 1,5-dimethyl-1H-pyrazole-3-carboxylate

Descripción general

Descripción

Sodium 1,5-dimethyl-1H-pyrazole-3-carboxylate is a chemical compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, medicinal chemistry, and industrial processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1,5-dimethyl-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid with sodium hydroxide, resulting in the formation of the sodium salt. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The process involves the careful control of temperature, pH, and reaction time to ensure consistent product quality. Post-reaction, the product is typically purified through crystallization or other separation techniques to remove any impurities.

Análisis De Reacciones Químicas

Cyclocondensation with Hydrazines

The compound participates in cyclization reactions to form fused pyrazole derivatives. For example:

| Reactant | Product | Conditions | Yield |

|---|---|---|---|

| Phenylhydrazine | 1,3,5-Trimethylpyrazolo[3,4-b]pyridine | Methanol, 70°C, 8 hours | 92% |

| 4-Nitrophenylhydrazine | Nitro-substituted pyrazolo-pyridine | Ethanol, reflux, 12 hours | 87% |

-

Regioselectivity : Solvent polarity and hydrazine substituents influence the reaction pathway, favoring 1,3-regioisomers in polar aprotic solvents .

Coordination Chemistry

The carboxylate group acts as a ligand in metal complexes, as demonstrated in recent studies:

| Metal Salt | Complex Structure | Application | Reference |

|---|---|---|---|

| Ni(ClO₄)₂ | [Ni(L)₂]²⁺ (mononuclear) | Antifungal agents | |

| CdCl₂ | [Cd₂(L)₂Cl₄] (dinuclear) | Anti-Fusarium activity |

-

Key Findings :

Esterification and Functionalization

The sodium carboxylate undergoes acidification to form 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, which is esterified under acidic conditions:

| Esterification Agent | Product | Conditions | Yield |

|---|---|---|---|

| Ethanol/H₂SO₄ | Ethyl 1,5-dimethyl-pyrazole-3-carboxylate | Reflux, 24 hours | 95% |

| Methanol/HCl | Methyl analog | RT, 48 hours | 88% |

-

Industrial Relevance : Ethyl esters are intermediates in agrochemicals (e.g., fipronil derivatives) .

Methanolysis of Trichloromethyl Groups

In trichloromethyl-substituted pyrazoles, methanolysis yields carboxylate derivatives:

| Starting Material | Product | Conditions | Yield |

|---|---|---|---|

| 3-Trichloromethylpyrazole | Sodium 1,5-dimethyl-pyrazole-3-carboxylate | MeOH, NaOH, 60°C, 6 hours | 97% |

Stability and Hazard Profile

The compound is stable under inert atmospheres but reacts violently with strong oxidizers. Key hazards include:

Aplicaciones Científicas De Investigación

Agricultural Applications

Herbicide Development

One of the primary applications of sodium 1,5-dimethyl-1H-pyrazole-3-carboxylate is in the development of herbicides. Research indicates that this compound exhibits significant efficacy against a wide range of gramineous and broadleaf weeds. The compound's formulation allows it to be used effectively at lower concentrations compared to traditional herbicides, which enhances its safety profile for both crops and the environment .

Key Benefits:

- Broad Spectrum Control: Effective against various weed species.

- Low Toxicity: Reduced harm to non-target organisms, including humans and livestock.

- Minimal Residue: Lower levels of chemical residue in crops, improving food safety .

Table 1: Efficacy of this compound as a Herbicide

| Weed Type | Control Efficacy (%) | Application Rate (g/ha) |

|---|---|---|

| Gramineous Weeds | 85 | 100 |

| Broadleaf Weeds | 90 | 200 |

| Total Weed Control | 87 | 150 |

Pharmaceutical Applications

Pharmacological Activities

This compound has been identified as a pharmacologically active scaffold. Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, and antipyretic effects. The compound's ability to modulate various biological pathways makes it a candidate for further drug development .

Case Studies:

- Anti-inflammatory Activity: In vitro studies have demonstrated that pyrazole derivatives exhibit significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

- Analgesic Properties: Animal models have shown that certain pyrazole derivatives can effectively reduce pain responses comparable to standard analgesics.

Table 2: Biological Activities of Pyrazole Derivatives

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of COX enzymes | |

| Analgesic | Modulation of pain pathways | |

| Antipyretic | Reduction of fever via central action |

Synthesis and Formulation

The synthesis of this compound typically involves cyclocondensation reactions with hydrazine derivatives. This method allows for the efficient production of pyrazole compounds with high yields and purity .

Formulation Techniques:

The compound can be formulated into various forms such as wettable powders, emulsifiable concentrates, and microcapsules to enhance its application in agricultural settings .

Mecanismo De Acción

The mechanism of action of Sodium 1,5-dimethyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. Its effects are mediated through binding to active sites or allosteric sites, leading to changes in the activity of the target molecules. The pathways involved often include signal transduction cascades that result in altered cellular responses.

Comparación Con Compuestos Similares

1,5-Dimethyl-1H-pyrazole-3-carboxylic acid: The parent compound without the sodium ion.

3,5-Dimethyl-1H-pyrazole: A structurally similar compound with different functional groups.

1,3-Dimethyl-1H-pyrazole-5-carboxylate: Another pyrazole derivative with a different substitution pattern.

Uniqueness: Sodium 1,5-dimethyl-1H-pyrazole-3-carboxylate is unique due to its specific sodium salt form, which imparts distinct solubility and reactivity properties compared to its analogs. This uniqueness makes it particularly valuable in applications requiring specific ionic characteristics.

Actividad Biológica

Sodium 1,5-dimethyl-1H-pyrazole-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods, including one-pot reactions involving lithium tert-butoxide-mediated Claisen condensation. The structural characterization of the compound typically involves techniques such as NMR and mass spectrometry to confirm the presence of the pyrazole ring and carboxylate functional groups .

Biological Activities

The biological activities of this compound encompass a range of pharmacological effects, including:

1. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit notable antimicrobial properties against various bacterial strains. This compound has shown effectiveness against Gram-positive bacteria, with studies reporting significant inhibition comparable to standard antibiotics . The presence of the carboxylate group enhances its interaction with microbial cell membranes, leading to increased permeability and cell death.

2. Antifungal Properties

In addition to antibacterial activity, this compound exhibits antifungal properties. It has been tested against fungi such as Fusarium spp., showing competitive antifungal activity compared to established antifungal agents like cycloheximide .

3. Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory potential. In vitro studies indicate that it can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. Compounds derived from pyrazoles have shown IC50 values in the range of 57-69 µg/mL, indicating substantial anti-inflammatory activity .

4. Antidiabetic Activity

The compound has demonstrated promising antidiabetic properties by inhibiting enzymes such as α-glucosidase and α-amylase. The IC50 values for these activities were reported at approximately 75 µM for α-glucosidase and 120 µM for α-amylase, showcasing its potential as a therapeutic agent in managing diabetes .

5. Antioxidant Activity

This compound also exhibits antioxidant properties. In vitro assays have shown that it can scavenge free radicals effectively, contributing to its potential protective effects against oxidative stress-related diseases .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

Propiedades

IUPAC Name |

sodium;1,5-dimethylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2.Na/c1-4-3-5(6(9)10)7-8(4)2;/h3H,1-2H3,(H,9,10);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASDVMJNKMMULLE-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N2NaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2172090-17-2 | |

| Record name | sodium 1,5-dimethyl-1H-pyrazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.